Technical Guide: 2-Aminoethylcarbamodithioic Acid (CAS 20950-84-9)
Technical Guide: 2-Aminoethylcarbamodithioic Acid (CAS 20950-84-9)
[1][2]
Executive Summary
2-Aminoethylcarbamodithioic acid (CAS 20950-84-9) is a bifunctional organosulfur compound belonging to the dithiocarbamate class.[1][2][3] Unlike simple dithiocarbamic acids which are often unstable oils, this compound typically exists as a stable, solid zwitterion (inner salt) due to the presence of a basic primary amine and an acidic dithiocarboxy group within the same molecule.
This guide details the physicochemical properties, synthesis, and applications of 2-aminoethylcarbamodithioic acid. It focuses on its utility as a bidentate chelating agent for transition metals (Cu, Ni, Zn, Pb) and its role as a versatile pharmaceutical intermediate for synthesizing heterocycles and functionalized polymers.
Part 1: Chemical & Physical Properties
The stability of CAS 20950-84-9 is dictated by its zwitterionic structure. In the solid state, the proton from the dithiocarbamic acid moiety (
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 20950-84-9 | |
| IUPAC Name | (2-Aminoethyl)carbamodithioic acid | Synonyms: |
| Molecular Formula | ||
| Molecular Weight | 136.24 g/mol | |
| Appearance | White to off-white crystalline solid | Indicates zwitterionic character |
| Melting Point | ~180°C (dec.)[2][3][4] | Decomposes upon melting |
| Solubility | Soluble in Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Ether) |
| pKa Values | Estimates based on dithiocarbamate/amine analogs | |
| Stability | Sensitive to strong acids and oxidation | Decomposes to |
Part 2: Synthesis & Preparation Protocol
Reaction Mechanism
The synthesis exploits the nucleophilic attack of ethylenediamine on carbon disulfide (
Chemical Equation:
Experimental Protocol: Zwitterion Synthesis
Target Audience: Synthetic Chemists
Materials:
-
Ethylenediamine (99%, Reagent Grade)
-
Carbon Disulfide (
) (Caution: Highly Flammable, Neurotoxic) -
Solvent: Ethanol (Absolute) or Diethyl Ether
-
Apparatus: Three-neck round-bottom flask, dropping funnel, ice bath, mechanical stirrer.
Step-by-Step Methodology:
-
Setup: Purge the reaction vessel with Nitrogen (
) to prevent oxidation of the dithiocarbamate product to thiuram disulfide. -
Solvation: Dissolve Ethylenediamine (0.1 mol, 6.01 g) in 50 mL of absolute ethanol. Cool the solution to 0–5°C using an ice bath.
-
Addition: Add Carbon Disulfide (0.1 mol, 7.61 g) dropwise over 30 minutes. Critical: Maintain temperature below 10°C to prevent side reactions (formation of thioureas).
-
Reaction: Stir vigorously for 2 hours. A white precipitate (the zwitterion) should form progressively.
-
Isolation: Filter the solid under vacuum.
-
Purification: Wash the filter cake three times with cold diethyl ether to remove unreacted
and any bis-dithiocarbamate byproducts. -
Drying: Dry in a vacuum desiccator over
. Do not heat above 40°C during drying.
Yield Validation:
-
Expected Yield: 70–85%
-
Characterization: IR Spectrum should show strong bands at ~1480 cm⁻¹ (
) and ~1000 cm⁻¹ ( ), with broad ammonium bands at 3000+ cm⁻¹.
Part 3: Coordination Chemistry & Chelation
The core utility of CAS 20950-84-9 lies in its ability to act as a bidentate ligand . The dithiocarbamate group sulfur atoms coordinate strongly with soft and borderline metal ions.
Chelation Mechanism
The ligand coordinates through both sulfur atoms of the dithiocarbamate group, forming a four-membered chelate ring. The terminal amine remains free, allowing for further functionalization or solubility enhancement.
Target Metals:
Visualization: Synthesis and Chelation Pathway
Caption: Synthesis of 2-aminoethylcarbamodithioic acid and its subsequent chelation mechanism forming a stable metal complex.
Part 4: Biological & Pharmaceutical Applications[2][5][6][7][8][9][10]
Nitric Oxide (NO) Trapping & Inhibition
Dithiocarbamates are well-documented inhibitors of Nitric Oxide Synthase (NOS) and can trap NO to form iron-nitrosyl complexes.
-
Mechanism: The dithiocarbamate group binds to the heme iron or traps free NO, preventing oxidative damage in biological systems.
-
Application: Used in research to study NO pathways in inflammation and neurodegeneration.
Antimicrobial & Antifungal Activity
The dithiocarbamate moiety is the pharmacophore responsible for the fungicidal activity of classes like EBDCs (Ethylenebisdithiocarbamates).
-
Spectrum: Broad-spectrum activity against Aspergillus and Candida species.
-
Mode of Action: Chelation of essential metal cofactors (e.g., Copper in tyrosinase) required for fungal growth, or reaction with sulfhydryl groups in enzymes.
Precursor for Heterocycles
In drug development, CAS 20950-84-9 serves as a "masked" isothiocyanate or thiourea precursor.
-
Cyclization: Reacts with
-haloketones to form 2-aminothiazoles , a scaffold found in drugs like Dasatinib (Anticancer).
Part 5: Safety & Handling (MSDS Highlights)
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).
-
Sensitizer: Potential skin sensitizer due to sulfur content.
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic and air-sensitive. Store under inert gas (Argon/Nitrogen) to prevent decomposition into
(toxic/flammable) and ethylenediamine. -
Incompatibility: Avoid contact with strong oxidizing agents and strong acids.
References
-
National Institutes of Health (NIH). Chelation in Metal Intoxication: Dithiocarbamate Mechanisms. [Link]
-
MDPI. Chelating Extractants for Metals: Amino Acid and Dithiocarbamate Derivatives. [Link]
